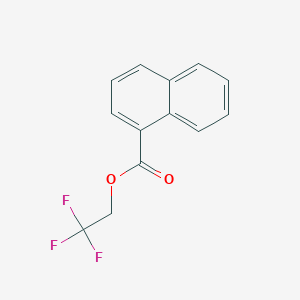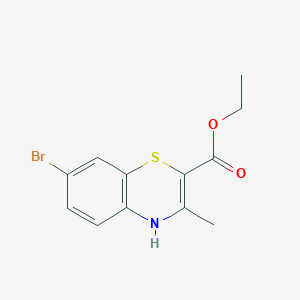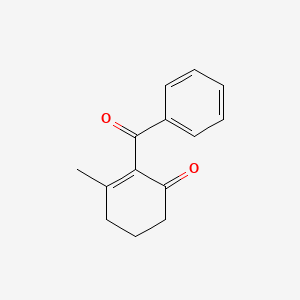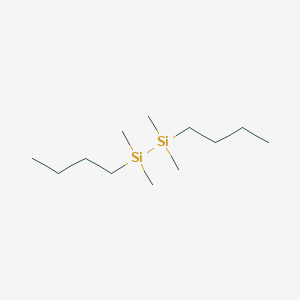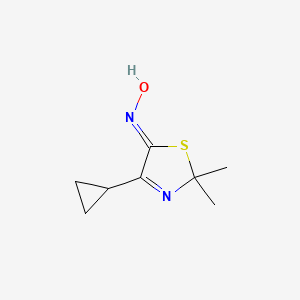
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiol and a carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydroxylamine Formation: The final step involves the formation of the hydroxylamine group, which can be achieved through the reaction of the thiazole derivative with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of probes for studying biological processes.
Industry:
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and hydroxylamine group are key functional groups that contribute to its reactivity and binding affinity.
相似化合物的比较
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)amine: Similar structure but lacks the hydroxylamine group.
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydrazine: Contains a hydrazine group instead of hydroxylamine.
Uniqueness:
- The presence of the hydroxylamine group in (NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine imparts unique reactivity and potential biological activity compared to its analogs.
- The cyclopropyl and dimethyl substitutions enhance its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C8H12N2OS |
|---|---|
分子量 |
184.26 g/mol |
IUPAC 名称 |
(NZ)-N-(4-cyclopropyl-2,2-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H12N2OS/c1-8(2)9-6(5-3-4-5)7(10-11)12-8/h5,11H,3-4H2,1-2H3/b10-7- |
InChI 键 |
BFYDWUOVWDRUNO-YFHOEESVSA-N |
手性 SMILES |
CC1(N=C(/C(=N/O)/S1)C2CC2)C |
规范 SMILES |
CC1(N=C(C(=NO)S1)C2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


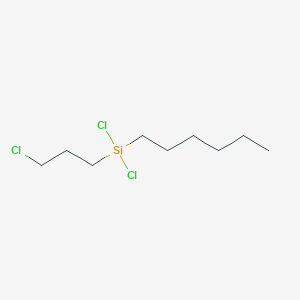
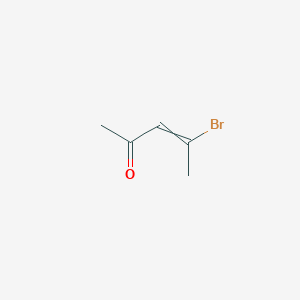

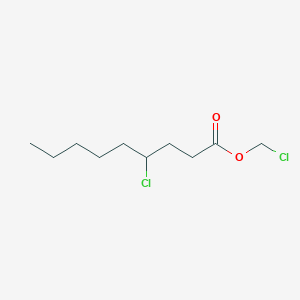
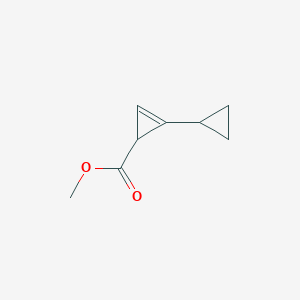
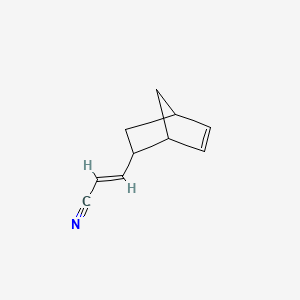

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
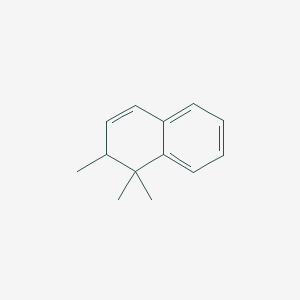
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
